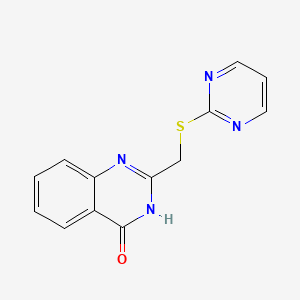![molecular formula C94H162N36O23S B2360431 (4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid CAS No. 2050906-89-1](/img/structure/B2360431.png)
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid is a useful research compound. Its molecular formula is C94H162N36O23S and its molecular weight is 2196.62. The purity is usually 95%.
BenchChem offers high-quality (4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Discovery
- Amino acid derivatives similar to the structure you mentioned have been synthesized for potential applications in drug discovery. For instance, a study by Tian et al. (2021) developed novel amino acid derivatives with excellent fungicidal activities against Phytophthora capsici. These compounds showed promise as lead compounds for the development of new fungicides, indicating the potential for similar structures to be utilized in pharmaceutical contexts (L. Tian et al., 2021).
Importance in Structural Analysis
- The molecular structure of drugs and their metabolites is crucial in understanding their pharmacological effects. A study by Remko et al. (2013) on the molecular structure of the antihypertensive drug perindopril, its active metabolite perindoprilat, and impurity F, demonstrates the importance of structural analysis in ensuring the efficacy and safety of pharmaceutical compounds. This highlights the significance of detailed molecular analysis, similar to the compound you are inquiring about (M. Remko et al., 2013).
Therapeutic Potential
- Compounds with complex structures, including multiple amino and carboxylic groups, often exhibit significant biological activity and therapeutic potential. For example, an antiangiogenic agent KR-31831 was studied for its metabolism in rats, indicating the role of complex molecular structures in drug metabolism and efficacy (Hui-Hyun Kim et al., 2005).
Computational Peptidology
- The compound's complexity suggests potential applications in computational peptidology, as demonstrated by a study on antifungal tripeptides. This research utilized conceptual density functional theory to study the molecular properties and structures of new antifungal tripeptides, illustrating the relevance of such complex compounds in drug design and development (N. Flores-Holguín et al., 2019).
Implications in Antimicrobial Research
- Research on novel amino acid derivatives also extends to the development of antimicrobial agents. For instance, studies have assessed the bactericidal activity of substituted benzamides against methicillin-resistant Staphylococcus aureus (MRSA), suggesting the potential of complex molecules in addressing antibiotic resistance (Iveta Zadrazilova et al., 2015).
properties
IUPAC Name |
(4S)-4-[[(2S)-2-acetamidopropanoyl]amino]-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12S,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H162N36O23S/c1-12-50(6)69(127-76(141)59(27-22-36-110-91(101)102)118-72(137)56(24-19-33-107-88(95)96)116-73(138)57(25-20-34-108-89(97)98)119-77(142)62(38-48(2)3)121-74(139)58(26-21-35-109-90(99)100)117-75(140)61(29-30-68(134)135)115-71(136)51(7)114-53(9)133)84(149)130-94(11)32-18-16-14-13-15-17-31-93(10,129-83(148)60(28-23-37-111-92(103)104)120-82(147)67(45-154)124-78(143)63(39-49(4)5)125-87(94)153)86(152)126-65(41-55-43-106-47-113-55)80(145)122-64(40-54-42-105-46-112-54)79(144)123-66(44-131)81(146)128-70(52(8)132)85(150)151/h13-14,42-43,46-52,56-67,69-70,131-132,154H,12,15-41,44-45H2,1-11H3,(H,105,112)(H,106,113)(H,114,133)(H,115,136)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,134,135)(H,150,151)(H4,95,96,107)(H4,97,98,108)(H4,99,100,109)(H4,101,102,110)(H4,103,104,111)/b14-13-/t50-,51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,69-,70-,93-,94-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWKVIAAKDSBNE-VHQDTIAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(CC3=CNC=N3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@]1(CCC/C=C\CCC[C@@](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H162N36O23S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2196.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

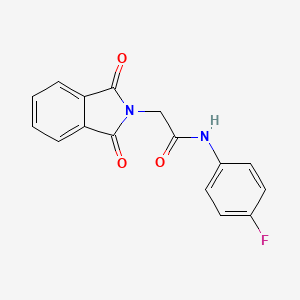
![5-[(4-Chlorophenyl)sulfanyl]furan-2-carboxylic acid](/img/structure/B2360349.png)
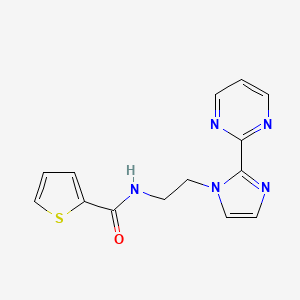
![2-fluoro-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2360353.png)
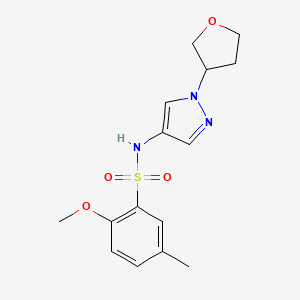
![(2e)-3-[2-(3-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B2360356.png)

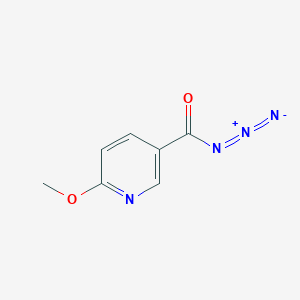
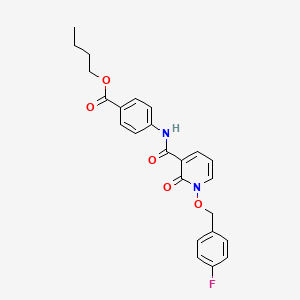

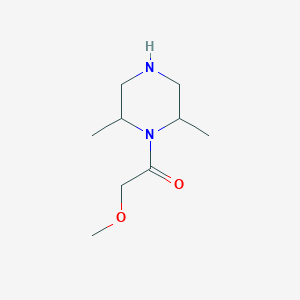

![N-(4-chlorobenzyl)-2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]acetamide](/img/structure/B2360367.png)
